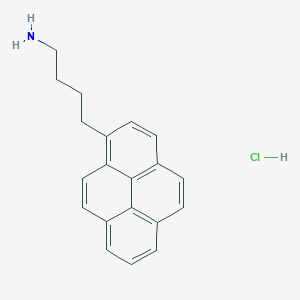
1-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-m-tolyl)ethylamino)ethyl)pyridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-m-tolyl)ethylamino)ethyl)pyridinium chloride is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming stable complexes.
Vorbereitungsmethoden
The synthesis of 1-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-m-tolyl)ethylamino)ethyl)pyridinium chloride typically involves multiple steps. The process begins with the bromination of 2,4-dinitrophenyl, followed by azo coupling with m-tolyl. The resulting intermediate is then reacted with ethylamine to form the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
1-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-m-tolyl)ethylamino)ethyl)pyridinium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyridinium chloride group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide
Wissenschaftliche Forschungsanwendungen
1-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-m-tolyl)ethylamino)ethyl)pyridinium chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-m-tolyl)ethylamino)ethyl)pyridinium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-m-tolyl)ethylamino)ethyl)pyridinium chloride can be compared with other similar compounds, such as:
1-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-m-tolyl)ethylamino)ethyl)-1,1-dimethylhydrazinium chloride: This compound has a similar structure but different functional groups, leading to variations in reactivity and applications.
1-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-m-tolyl)ethylamino)ethyl)pyridinium bromide: The bromide variant has different solubility and reactivity properties compared to the chloride form. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
72361-40-1 |
|---|---|
Molekularformel |
C22H22BrN6O4.Cl C22H22BrClN6O4 |
Molekulargewicht |
549.8 g/mol |
IUPAC-Name |
4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-N-ethyl-3-methyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;chloride |
InChI |
InChI=1S/C22H22BrN6O4.ClH/c1-3-27(12-11-26-9-5-4-6-10-26)17-7-8-20(16(2)13-17)24-25-22-19(23)14-18(28(30)31)15-21(22)29(32)33;/h4-10,13-15H,3,11-12H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BZSGZDPYHAANQD-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC[N+]1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])[N+](=O)[O-])C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6H-Benzo[c]phenothiazine, 5,7-dihydro-](/img/structure/B14470020.png)


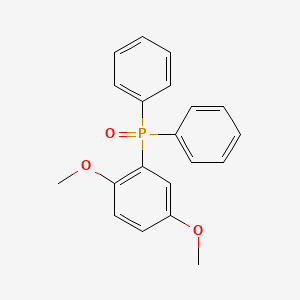
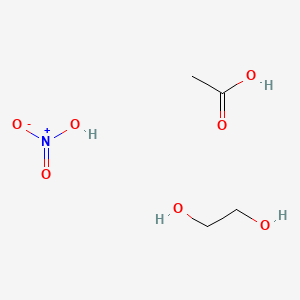
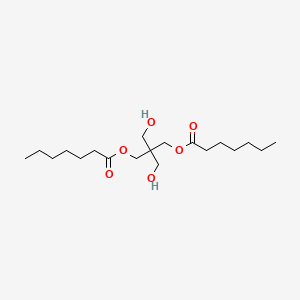
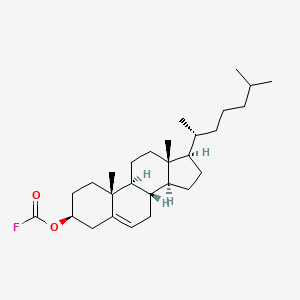
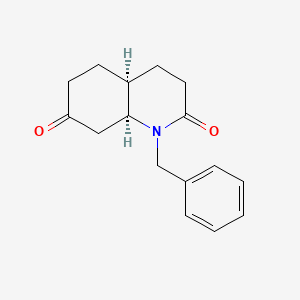

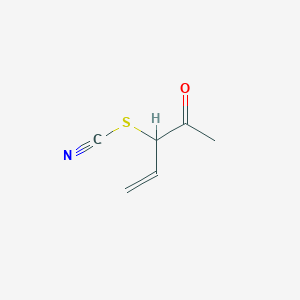
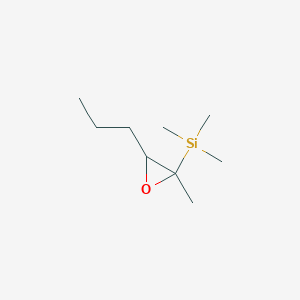
![Silane, tris[(trimethylsilyl)phenyl]-](/img/structure/B14470084.png)
